Incarvine C
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Overview
Description
Incarvine C is a natural product found in Incarvillea sinensis with data available.
Scientific Research Applications
Synthesis and Structural Analysis Incarvine C, along with other monoterpene alkaloids like incarvilline and incarvillateine, has been successfully synthesized, expanding the scope for detailed structural and functional studies. The total synthesis of these compounds, achieved through multi-step organic reactions, provides a foundation for further pharmacological and chemical investigations (Ichikawa, Takahashi, Aoyagi, & Kibayashi, 2004).
Antinociceptive Activity The antinociceptive (pain-relieving) properties of this compound and related compounds have been documented. Notably, structure-activity relationship studies suggest that the cyclobutane moiety in these compounds plays a crucial role in mediating their antinociceptive effects. This insight is valuable for designing new analgesic drugs with improved efficacy and reduced side effects (Nakamura et al., 2001).
Cancer Research this compound and its derivatives have shown potential in cancer research, particularly concerning the inhibition of cancer cell migration and invasion. A novel derivative, Incarvine G, has demonstrated significant inhibitory effects on cell migration and cytoskeleton formation in human breast cancer cells. The ability of these compounds to bind to specific protein sites implicated in cancer progression opens new avenues for cancer therapy (Song et al., 2023).
Properties
Molecular Formula |
C21H29NO4 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
[(4R,4aS,6R,7S,7aR)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-6-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H29NO4/c1-13-11-22(3)12-17-14(2)19(10-16(13)17)26-21(24)8-6-15-5-7-18(23)20(9-15)25-4/h5-9,13-14,16-17,19,23H,10-12H2,1-4H3/b8-6+/t13-,14-,16-,17-,19+/m0/s1 |
InChI Key |
OFDLBJAQGFWTKC-YJVHIDGBSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]2[C@H]1C[C@H]([C@H]2C)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C |
Canonical SMILES |
CC1CN(CC2C1CC(C2C)OC(=O)C=CC3=CC(=C(C=C3)O)OC)C |
Synonyms |
incarvine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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